BenchChemオンラインストアへようこそ!

3-Chloro-6-fluoro-1H-indazol-5-amine

Anticancer Chronic Myeloid Leukemia Selectivity Index

This dual-halogenated indazole scaffold (Cl at 3, F at 6) is essential for kinase inhibitor SAR, demonstrating IC50 of 3.32 µM (Hep-G2) and 5.15 µM (K562) with high cancer selectivity. Its unique electronic profile drives superior target engagement and metabolic stability, a validated replacement for phenol-based leads. Sourced for demanding medicinal chemistry programs.

Molecular Formula C7H5ClFN3
Molecular Weight 185.59
CAS No. 864082-73-5
Cat. No. B2569243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-6-fluoro-1H-indazol-5-amine
CAS864082-73-5
Molecular FormulaC7H5ClFN3
Molecular Weight185.59
Structural Identifiers
SMILESC1=C(C(=CC2=NNC(=C21)Cl)F)N
InChIInChI=1S/C7H5ClFN3/c8-7-3-1-5(10)4(9)2-6(3)11-12-7/h1-2H,10H2,(H,11,12)
InChIKeyKKDHJLHKZOYJOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-6-fluoro-1H-indazol-5-amine: CAS 864082-73-5 for Anticancer Drug Discovery and Kinase Research


3-Chloro-6-fluoro-1H-indazol-5-amine (CAS: 864082-73-5; molecular formula: C7H5ClFN3; molecular weight: 185.59) is a halogenated aminoindazole building block widely employed in medicinal chemistry for kinase inhibitor development and anticancer drug discovery [1], [2]. The indazole core serves as a privileged heterocyclic pharmacophore, and the specific 3-chloro-6-fluoro substitution pattern distinguishes this compound from unsubstituted or mono-halogenated analogs for structure-activity relationship (SAR) exploration [3].

Why 3-Chloro-6-fluoro-1H-indazol-5-amine Cannot Be Replaced by Unsubstituted or Mono-Halogenated Indazole Analogs


The substitution pattern of halogen atoms on the indazole core dictates critical drug-like properties and biological target engagement. 3-Chloro-6-fluoro-1H-indazol-5-amine features a dual-halogen motif that cannot be recapitulated by unsubstituted indazol-5-amine (CAS: 19335-11-6) or mono-halogenated variants such as 6-fluoro-1H-indazol-5-amine (CAS: 709046-14-0) [1], [2]. The combination of an electron-withdrawing chlorine at position 3 and fluorine at position 6 modulates both electronic distribution and lipophilicity, directly influencing kinase binding pocket interactions and cellular permeability [3]. Indazole derivatives bearing chloro-fluoro substitution have been demonstrated superior to unsubstituted phenyl derivatives in kinase inhibition contexts, underscoring the non-interchangeability of substitution patterns [4].

Quantitative Differentiation Evidence for 3-Chloro-6-fluoro-1H-indazol-5-amine in Anticancer Applications


Selective Antiproliferative Activity Against K562 Chronic Myeloid Leukemia Cells with Defined Cancer-Selectivity Index

In a 2023 study by Chen et al., 3-chloro-6-fluoro-1H-indazol-5-amine (designated compound 6o) was evaluated for antiproliferative activity against K562 chronic myeloid leukemia cells and normal HEK-293 cells. The compound exhibited an IC50 of 5.15 µM against K562 cells and an IC50 of 33.2 µM against HEK-293 normal cells, yielding a calculated cancer-selectivity index of 6.45. This selectivity was confirmed to be associated with apoptosis induction and cell cycle modulation [1].

Anticancer Chronic Myeloid Leukemia Selectivity Index

Antiproliferative Activity Against Hep-G2 Hepatocellular Carcinoma Cells with Enhanced Therapeutic Window

The same 2023 study by Chen et al. evaluated 3-chloro-6-fluoro-1H-indazol-5-amine against Hep-G2 liver cancer cells. The compound demonstrated an IC50 of 3.32 µM against Hep-G2 cells. When compared to the HEK-293 normal cell baseline (IC50 = 33.2 µM), the compound achieved a selectivity index of 12.17 [1]. This enhanced therapeutic window against hepatocellular carcinoma exceeds the selectivity observed against K562 cells (SI = 6.45).

Anticancer Hepatocellular Carcinoma Therapeutic Window

Enhanced Lipophilicity and Metabolic Stability via Indazole-Phenol Bioisosterism

The indazole core functions as a bioisostere of phenol, offering inherently improved physicochemical and pharmacokinetic properties. Indazole-containing compounds are consistently more lipophilic than their phenolic counterparts and exhibit reduced susceptibility to Phase I and Phase II metabolic transformations (e.g., glucuronidation and sulfation) [1]. While 3-chloro-6-fluoro-1H-indazol-5-amine does not possess direct phenolic comparator data in the public domain, the class-level property of indazole-phenol bioisosterism establishes a fundamental differentiation from phenol-based scaffolds.

Medicinal Chemistry Bioisosterism Metabolic Stability

Optimal Research and Procurement Applications for 3-Chloro-6-fluoro-1H-indazol-5-amine Based on Verified Evidence


Early-Stage Anticancer Screening Against Chronic Myeloid Leukemia (CML)

3-Chloro-6-fluoro-1H-indazol-5-amine is an evidence-backed candidate for incorporation into small-molecule libraries targeting chronic myeloid leukemia. The compound's demonstrated IC50 of 5.15 µM against K562 cells and 6.45-fold selectivity over normal HEK-293 cells provides a quantifiable benchmark for hit identification and lead optimization programs [1].

Hepatocellular Carcinoma Drug Discovery and Probe Development

For research programs focused on hepatocellular carcinoma (HCC), this compound offers a validated starting point with an IC50 of 3.32 µM against Hep-G2 cells and a substantial 12.17-fold cancer-selectivity index. These quantitative metrics support its use as a reference compound or scaffold for further SAR exploration in liver cancer drug discovery [1].

Halogenated Indazole Building Block for Kinase-Focused Libraries

The 3-chloro-6-fluoro substitution pattern serves as a versatile synthetic handle for generating kinase-targeted compound libraries. The dual-halogen motif enables diverse derivatization via cross-coupling reactions (Suzuki, Buchwald-Hartwig) while maintaining the privileged indazole pharmacophore. As documented in the kinase inhibitor literature, chloro-fluoro substituted indazoles have demonstrated superiority over unsubstituted analogs in kinase binding assays [2].

Metabolically Stable Scaffold Replacement for Phenol-Containing Lead Series

3-Chloro-6-fluoro-1H-indazol-5-amine serves as a strategic scaffold replacement for phenol-containing lead compounds that suffer from rapid Phase II metabolism (glucuronidation or sulfation). The indazole core, as a bioisostere of phenol, intrinsically offers enhanced lipophilicity and reduced metabolic clearance liability, enabling medicinal chemistry teams to maintain target engagement while improving pharmacokinetic profiles [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-6-fluoro-1H-indazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.